2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone
Description
The compound 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a benzothiazole-piperazine hybrid with a unique 2-phenylcyclopropanecarbonyl substituent. This compound’s structural complexity, particularly the strained cyclopropane ring, distinguishes it from analogs and may influence its physicochemical and biological properties. Below, we provide a detailed comparison with structurally related compounds, focusing on synthesis, characterization, and substituent-driven variations.
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-[4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2S2/c27-21(15-29-23-24-19-8-4-5-9-20(19)30-23)25-10-12-26(13-11-25)22(28)18-14-17(18)16-6-2-1-3-7-16/h1-9,17-18H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJWQUOOALCTGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CSC2=NC3=CC=CC=C3S2)C(=O)C4CC4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, biological evaluation, and therapeutic implications based on diverse research findings.
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of benzo[d]thiazole derivatives with piperazine and cyclopropane carboxylic acid derivatives. The general synthetic pathway can be summarized as follows:
- Formation of Benzo[d]thiazole Derivative : The initial step involves synthesizing the benzo[d]thiazole moiety through condensation reactions.
- Piperazine Derivative Formation : Piperazine is reacted with appropriate acylating agents to introduce the cyclopropanecarbonyl group.
- Final Coupling Reaction : The two components are coupled to form the target compound.
Antimicrobial Activity
Research indicates that compounds containing a benzo[d]thiazole moiety exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effective activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated MIC values as low as 1.562 μg/mL against S. aureus .
The compound's efficacy is attributed to its ability to inhibit bacterial DNA gyrase, a critical enzyme for bacterial DNA replication.
Anticancer Properties
Studies have suggested that benzo[d]thiazole derivatives possess anticancer properties. For example, compounds with structural similarities have been evaluated for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell proliferation.
- Cell Line Studies : In vitro studies indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor, which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. Research has shown that similar compounds effectively inhibit acetylcholinesterase activity.
- Inhibitory Activity : Compounds derived from benzo[d]thiazole have been reported to possess IC50 values ranging from 2.7 μM to higher concentrations, indicating their potential in therapeutic applications for cognitive disorders .
Case Studies
- Antibacterial Efficacy : A study on a series of benzo[d]thiazole derivatives revealed that specific compounds demonstrated strong antibacterial activity against Bacillus subtilis and Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .
- Neuroprotective Effects : Research involving molecular docking studies has shown that certain benzo[d]thiazole derivatives can effectively bind to acetylcholinesterase, potentially leading to the development of novel treatments for Alzheimer’s disease .
Research Findings Summary Table
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research indicates that compounds featuring the benzo[d]thiazole moiety possess significant anticancer properties. Studies have shown that derivatives of benzo[d]thiazole can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study demonstrated that similar compounds exhibited cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents.
Case Study : In vitro assays revealed that 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone inhibited the growth of breast cancer cells by inducing apoptosis and disrupting mitochondrial function.
2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against a range of pathogens. The presence of the thiazole ring enhances its interaction with microbial enzymes, leading to effective inhibition.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
Toxicological Studies
Toxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies suggest that while the compound exhibits potent biological activity, it also necessitates careful evaluation regarding its toxicity.
Data Table: Toxicity Profile
| Test Organism | LD50 (mg/kg) |
|---|---|
| Mice | >200 |
| Rats | >300 |
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Features
- Core Structure: The target compound shares a benzothiazole-thioether-piperazine-ethanone backbone with analogs such as 5i–5l , 2k , and 6a–6f .
- Substituent Variations :
Physicochemical Properties
Table 1: Comparative Physicochemical Data
- Melting Points : The cyclopropane’s rigidity in the target compound may elevate its melting point compared to 2k (162–163°C) or 6a (215–217°C), though experimental data is lacking.
- Elemental Analysis : The target’s C, H, N content would likely differ from 5j (54.42% C, 4.17% H) due to the cyclopropane’s higher carbon density .
Spectroscopic Characterization
Key NMR and MS Trends
- 1H NMR :
- 13C NMR :
- EI-MS : Molecular ion peaks for analogs (e.g., 5j at m/z 507.10) align with their formulas . The target’s mass would reflect its cyclopropane-containing structure.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(Benzo[d]thiazol-2-ylthio)-1-(4-(2-phenylcyclopropanecarbonyl)piperazin-1-yl)ethanone, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step procedures. For example:
- Step 1 : Formation of the benzothiazole-thioether moiety via nucleophilic substitution using 2-mercaptobenzothiazole and a halogenated ethanone precursor.
- Step 2 : Coupling the piperazine core with 2-phenylcyclopropanecarbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine).
- Characterization : Intermediates are validated using /-NMR for structural confirmation and HPLC for purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Assigns proton environments (e.g., benzothiazole aromatic protons at δ 7.2–8.5 ppm) and carbonyl groups (δ ~170 ppm in -NMR).
- Mass Spectrometry (EI-MS or ESI-MS) : Confirms molecular weight (e.g., [M+H]+ peak at m/z 463.1).
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretch at ~1650 cm) .
Q. What in vitro assays are used for preliminary biological evaluation of this compound?
- Methodological Answer :
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to standard drugs like ciprofloxacin .
- Cytotoxicity Screening : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity indices .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the cyclopropane-carbonyl-piperazine intermediate?
- Methodological Answer :
- Temperature Control : Slow addition of 2-phenylcyclopropanecarbonyl chloride at 0–5°C to minimize side reactions.
- Catalyst Screening : Use of DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
- Solvent Optimization : Anhydrous dichloromethane or THF improves solubility of intermediates .
Q. How do structural modifications (e.g., substituents on the benzothiazole or cyclopropane ring) impact bioactivity?
- Methodological Answer :
- SAR Studies : Compare derivatives with substituents like methyl, fluoro, or methoxy groups on the benzothiazole ring. For example:
| Substituent | MIC (S. aureus) | Cytotoxicity (IC) |
|---|---|---|
| -H | 8 µM | >100 µM |
| -CH | 4 µM | 85 µM |
| -F | 2 µM | 60 µM |
- Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with bacterial enoyl-ACP reductase .
Q. How can contradictions in biological data (e.g., high potency but poor solubility) be resolved?
- Methodological Answer :
- Salt Formation : Co-crystallization with counterions (e.g., HCl) to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) for improved bioavailability.
- Solubility Screening : Use of PEG-400 or cyclodextrin-based formulations in pharmacokinetic studies .
Q. What advanced computational methods are used to predict metabolic stability of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
